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Calcium di(octacosanoate) - 52258-47-6

Calcium di(octacosanoate)

Catalog Number: EVT-444463
CAS Number: 52258-47-6
Molecular Formula: C56H110CaO4
Molecular Weight: 887.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Calcium salts of fatty acids
  • Molecular Formula: C56H110CaO4\text{C}_{56}\text{H}_{110}\text{CaO}_{4}
  • CAS Number: 52258-47-6
  • IUPAC Name: Calcium di(octacosanoate)
Synthesis Analysis

The synthesis of calcium di(octacosanoate) typically involves the reaction between octacosanoic acid and a calcium source, such as calcium hydroxide or calcium carbonate. The general method can be summarized as follows:

  1. Reagents:
    • Octacosanoic acid (beheneic acid)
    • Calcium hydroxide or calcium carbonate
  2. Procedure:
    • Dissolve octacosanoic acid in a suitable solvent (e.g., ethanol).
    • Gradually add the calcium source while stirring to ensure complete reaction.
    • Heat the mixture gently to facilitate the formation of the salt.
    • After completion, the product can be precipitated out by adding water or cooling the solution.
  3. Parameters:
    • Reaction Temperature: Typically around 60–80 °C
    • Reaction Time: Several hours until complete conversion is achieved.

This method allows for the efficient production of calcium di(octacosanoate) with high purity.

Molecular Structure Analysis

The molecular structure of calcium di(octacosanoate) consists of two octacosanoate anions coordinated to a central calcium ion. The structural features include:

  • Octacosanoate Anion: A long-chain fatty acid with a hydrocarbon tail consisting of 28 carbon atoms.
  • Calcium Ion Coordination: The calcium ion forms ionic bonds with the carboxylate groups of the octacosanoate anions, stabilizing the structure.

Structural Data

  • Molecular Weight: Approximately 910.67 g/mol
  • Bonding: The compound exhibits ionic bonding characteristics due to the presence of the metal ion and carboxylate groups.
Chemical Reactions Analysis

Calcium di(octacosanoate) can undergo several chemical reactions typical for fatty acid salts:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into octacosanoic acid and calcium hydroxide.
  2. Transesterification: It can react with alcohols to form esters, which are useful in various applications.
  3. Saponification: Reacts with strong bases to produce soaps and glycerol.

Relevant Parameters

  • Hydrolysis Reaction Conditions: Typically occurs at elevated temperatures and in the presence of water.
  • Transesterification Conditions: Often requires catalysts like sodium methoxide or sulfuric acid.
Mechanism of Action

The mechanism of action for calcium di(octacosanoate) primarily relates to its role as a stabilizer and emulsifier in formulations:

  1. Emulsification: It helps stabilize oil-in-water emulsions by reducing surface tension between oil droplets and water.
  2. Thickening Agent: It increases viscosity in formulations, enhancing texture and stability.
  3. Nutritional Benefits: In dietary applications, it may contribute to lipid metabolism due to its long-chain fatty acid content.

Data on Mechanism

Research indicates that long-chain fatty acids like octacosanoic acid can influence metabolic pathways related to lipid digestion and absorption.

Physical and Chemical Properties Analysis

Calcium di(octacosanoate) exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white powder or solid.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: Approximately 150–160 °C, indicating thermal stability suitable for various applications.
  • pH Stability: Generally stable within a pH range of 6–8.

Relevant Data

  • Density: Approximately 0.9 g/cm³
  • Flash Point: Above 200 °C, indicating safety in handling during storage and processing.
Applications

Calcium di(octacosanoate) has diverse applications across multiple industries:

  1. Cosmetics: Used as an emulsifier and thickening agent in creams and lotions.
  2. Food Industry: Acts as a food additive for texture improvement and stabilization in products like margarine.
  3. Pharmaceuticals: Utilized in drug formulations for its emulsifying properties, enhancing bioavailability of active ingredients.
  4. Agriculture: Investigated for use as a surfactant in pesticide formulations to improve dispersion and adherence on plant surfaces.

Properties

CAS Number

52258-47-6

Product Name

Calcium di(octacosanoate)

IUPAC Name

calcium;octacosanoate

Molecular Formula

C56H110CaO4

Molecular Weight

887.5 g/mol

InChI

InChI=1S/2C28H56O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;/h2*2-27H2,1H3,(H,29,30);/q;;+2/p-2

InChI Key

FIASKJZPIYCESA-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

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